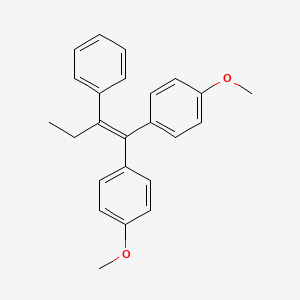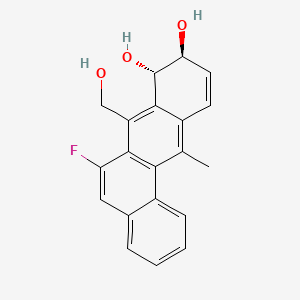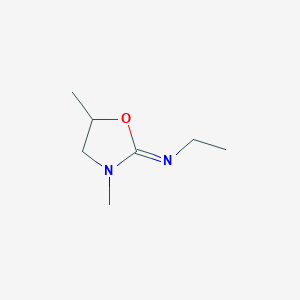
Acetic acid, trichloro, 1,2-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trichloro, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by chlorine atoms and a 1,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro, 1,2-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,2-dimethylpropanol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Trichloroacetic acid+1,2-dimethylpropanol→Acetic acid, trichloro, 1,2-dimethylpropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water by azeotropic distillation.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trichloro, 1,2-dimethylpropyl ester undergoes several types of chemical reactions, including hydrolysis, substitution, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to trichloroacetic acid and 1,2-dimethylpropanol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Acetic acid, trichloro, 1,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, trichloro, 1,2-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, trichloro, methyl ester
- Acetic acid, trichloro, ethyl ester
- Acetic acid, trichloro, propyl ester
Uniqueness
Acetic acid, trichloro, 1,2-dimethylpropyl ester is unique due to the presence of the 1,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This makes it different from other trichloroacetic acid esters, which may have simpler alkyl groups. The unique structure of this compound can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84612-70-4 |
|---|---|
Molecular Formula |
C7H11Cl3O2 |
Molecular Weight |
233.5 g/mol |
IUPAC Name |
3-methylbutan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c1-4(2)5(3)12-6(11)7(8,9)10/h4-5H,1-3H3 |
InChI Key |
DLGMINPBZKHLST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


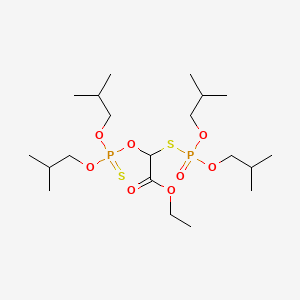
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
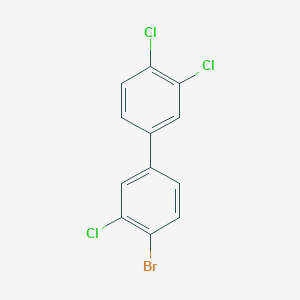
![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
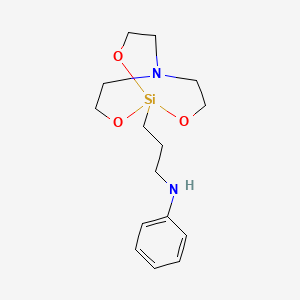
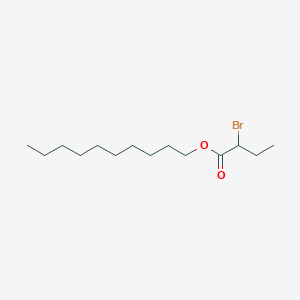
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
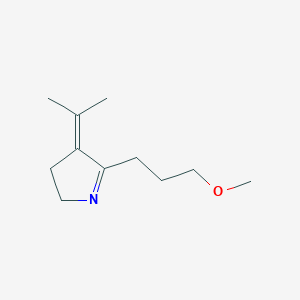
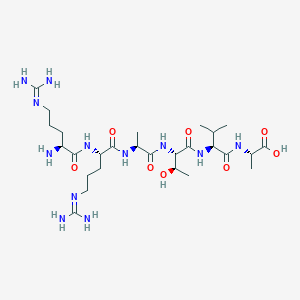
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
